molecular formula C7H6ClNO3 B183063 2-Chloro-4-methoxy-1-nitrobenzene CAS No. 28987-59-9

2-Chloro-4-methoxy-1-nitrobenzene

Cat. No. B183063
Key on ui cas rn: 28987-59-9
M. Wt: 187.58 g/mol
InChI Key: QTIDRIQSPAELJC-UHFFFAOYSA-N
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Patent
US05079257

Procedure details

In an atomosphere of N2 were added to a stirred suspension of 31 g NaH in 2.2 l anhydrous THF 199.5 g (1.15 mole) 3-chloro-4-nitrophenol (3). This was followed by the addition of dimethylsulfate (575 ml). The whole mixture was heated under reflux during 1.5 h. After cooling, it was poured into a cold (0° C.) diluted NH4OH solution, to destroy the excess of dimethylsulfate, and stirred for two hours. The product was isolated by extraction with diethylether. The ethereal extracts were dried with MgSO4 and evaporated at reduced pressure affording 156 g (72.4%) of 3-chloro-4-nitroanisole.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 L
Type
reactant
Reaction Step One
Quantity
575 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[H-].[Na+].[Cl:5][C:6]1[CH:7]=[C:8]([OH:15])[CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13].[CH3:16]OS(OC)(=O)=O.[NH4+].[OH-]>>[Cl:5][C:6]1[CH:7]=[C:8]([O:15][CH3:16])[CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
31 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.2 L
Type
reactant
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])O
Step Two
Name
Quantity
575 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The whole mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux during 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to destroy the excess of dimethylsulfate
CUSTOM
Type
CUSTOM
Details
The product was isolated by extraction with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal extracts were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 156 g
YIELD: PERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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